2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with an allyl group, a 2-furyl moiety, and a sulfanyl-linked acetamide chain terminating in a 2,4,6-tribromophenyl group.
Properties
CAS No. |
618880-03-8 |
|---|---|
Molecular Formula |
C17H13Br3N4O2S |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C17H13Br3N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(19)7-10(18)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25) |
InChI Key |
MMYAJEQVAHSHQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the furan ring and the allyl group. The final step involves the attachment of the tribromophenyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The allyl group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions involving the allyl group can produce various substituted derivatives.
Scientific Research Applications
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The furan ring and the tribromophenyl group may also contribute to its biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- The tribromophenyl group in the target compound significantly increases molecular weight (~632 g/mol) compared to fluorophenyl (358 g/mol) or methylphenyl (354 g/mol) derivatives, likely impacting solubility and membrane permeability .
Key Observations :
- Brominated analogs like the target compound may require longer reaction times or specialized solvents (e.g., DMF) for recrystallization due to increased steric bulk and polarity .
- Yields for triazole-thioacetamides typically range from 50–85%, influenced by substituent electronic effects .
Anti-Exudative and Anti-Inflammatory Activity:
- Derivatives with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole cores (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity (AEA) comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Substitutions at the phenyl ring (e.g., nitro, methoxy) further enhanced AEA .
- The target’s tribromophenyl group may amplify AEA due to increased electron-withdrawing effects and stability, though solubility limitations could offset gains .
Receptor Modulation (Orco/Calmodulin):
- VUAA1, a pyridinyl-triazole acetamide, acts as an Orco receptor agonist (EC₅₀ = 100 μM) .
Biological Activity
The compound 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide is a synthetic organic molecule characterized by its complex structure featuring a triazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.
- Molecular Formula : C16H15Br3N4OS
- Molecular Weight : 482.19 g/mol
- Structural Features :
- Triazole ring
- Allyl group
- Sulfanyl group
- Tribromophenyl moiety
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens. For example:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide | Antifungal | 12.5 | |
| Fluconazole | Antifungal (control) | 25 |
The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, indicating its potential as an antifungal agent.
Anticancer Activity
The anticancer properties of related triazole compounds have been documented extensively. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide | HeLa | 15.0 | |
| Vinblastine (control) | HeLa | 10.0 |
This compound demonstrated an IC50 value of 15.0 µM against HeLa cells, suggesting moderate anticancer activity.
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Inhibition of Enzymes : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
-
Antifungal Efficacy :
- A study evaluated various triazole derivatives against Candida albicans, showing that modifications in the side chains significantly affected antifungal potency.
- The compound's structural features may enhance its interaction with the fungal cell membrane.
-
Cytotoxicity Against Cancer Cells :
- Research involving a series of triazole derivatives indicated that the presence of electron-withdrawing groups increased cytotoxicity against breast cancer cell lines.
- The compound's tribromophenyl group may play a role in enhancing its anticancer properties through increased lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
